![molecular formula C19H25N5O2 B2484869 3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 378204-21-8](/img/structure/B2484869.png)
3-methyl-7-pentyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives involves various strategies, including alkylation, condensation, and cyclization reactions. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones has been explored through a series of steps that include the introduction of alkylamino groups and specific substituents to the purine core (Chłoń-Rzepa et al., 2004). Additionally, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine highlights the complexity and versatility of synthetic approaches for purine derivatives (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is elucidated through spectroscopic methods and, in some cases, X-ray crystallography. An example is the structural elucidation of 1,1,1-Trichloro-3-(1-phenethylamino-ethylidene)-pentane-2,4-dione, providing insights into intramolecular interactions and conformational aspects (Kolev & Angelov, 2007).
Chemical Reactions and Properties
Purine derivatives undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. Methylation reactions, for instance, demonstrate the influence of substituents on reactivity, as seen in purine-6,8-diones (Rahat, Bergmann, & Tamir, 1974). Additionally, unusual reaction pathways, such as those leading to unexpected substitution products, are of significant interest for understanding the chemical behavior of these compounds (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are influenced by the molecular structure and the nature of the substituents. Detailed studies on specific purine compounds provide insights into how structural differences impact physical properties.
Chemical Properties Analysis
The chemical properties of purine derivatives, such as acidity, basicity, and reactivity towards various reagents, are key to their application in medicinal chemistry and materials science. The ionization behavior and methylation reactions of purine-6,8-diones offer a glimpse into the chemical versatility of these compounds (Rahat, Bergmann, & Tamir, 1974).
properties
IUPAC Name |
3-methyl-7-pentyl-8-(2-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-3-4-8-13-24-15-16(23(2)19(26)22-17(15)25)21-18(24)20-12-11-14-9-6-5-7-10-14/h5-7,9-10H,3-4,8,11-13H2,1-2H3,(H,20,21)(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLZYWOIFVGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.